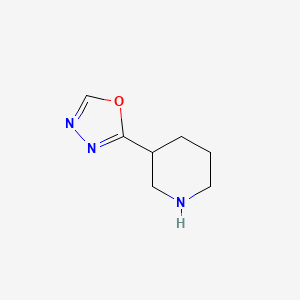![molecular formula C13H12ClNO2S B3080201 4-[(4-Chlorophenyl)methanesulfonyl]aniline CAS No. 108246-72-6](/img/structure/B3080201.png)
4-[(4-Chlorophenyl)methanesulfonyl]aniline
Vue d'ensemble
Description
“4-[(4-Chlorophenyl)methanesulfonyl]aniline” is a chemical compound that is derived from methanesulfonyl chloride and 4-chlorophenyl . It is used in various chemical reactions due to its reactivity .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of methanesulfonyl chloride with 4-chlorophenyl . This reaction is facilitated by a non-nucleophilic base .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H6Cl2O2S . It has a molecular weight of 225.09 .Chemical Reactions Analysis
“this compound” is highly reactive and is used in various chemical reactions. It is an electrophile, functioning as a source of the “CH3SO2+” synthon .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 93-97 °C . Its molecular formula is C7H6Cl2O2S .Applications De Recherche Scientifique
Mild Pd-catalyzed N-arylation
A study by Rosen et al. (2011) highlights a mild Pd-catalyzed cross-coupling method of methanesulfonamide with aryl bromides and chlorides, which is relevant for synthesizing compounds like 4-[(4-Chlorophenyl)methanesulfonyl]aniline. This method addresses concerns over genotoxic impurities that can arise in traditional reactions involving anilines and methanesulfonyl chloride, showcasing a safer alternative for producing such compounds (Rosen, Beauchamp, Navarro, & Ruble, 2011).
New Synthesis Routes
Gataullin et al. (2003) presented a novel synthesis route for 9-methanesulfonyl-1,2,3,9a-tetrahydro- and 1,2,3,4-tetrahydrocarbazoles starting from N-methanesulfonyl-2-(cyclohex-1-enyl)aniline. This research highlights innovative pathways to create complex molecular structures from simpler aniline derivatives, potentially including this compound (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).
Water-Soluble Conducting Polymers
Nguyen et al. (1994) investigated the chemical polymerization of aniline and sodium diphenylamine-4-sulfonate to produce poly(aniline-co-N-(4-sulfophenyl)aniline) copolymers. This study demonstrates the potential of aniline derivatives, like this compound, in creating new materials with unique electrical properties (Nguyen, Kasai, Miller, & Diaz, 1994).
Palladium-Catalyzed Amination
Research by Wolfe and Buchwald (2003) on the palladium-catalyzed amination of aryl halides and triflates provides insights into the synthesis of compounds like N-Methyl-N-(4-Chlorophenyl)Aniline. This method could be applicable to the synthesis of this compound, showcasing the versatility of palladium-catalyzed reactions in creating complex aniline derivatives (Wolfe & Buchwald, 2003).
Mécanisme D'action
Target of Action
It’s known that sulfonyl chloride compounds like methanesulfonyl chloride are highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids.
Mode of Action
Based on the reactivity of similar compounds, it’s likely that it acts as an electrophile, reacting with nucleophilic groups in biological targets . This can lead to changes in the structure and function of these targets, potentially altering cellular processes.
Biochemical Pathways
Similar compounds are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound could potentially interfere with biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
Similar sulfonyl chloride compounds are known to be reactive and may be rapidly metabolized in the body . This could potentially impact the bioavailability of the compound.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-[(4-Chlorophenyl)methanesulfonyl]aniline plays a crucial role in biochemical reactions, particularly in the formation of sulfonamides. It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction is essential for the synthesis of complex sulfonamide compounds, which are widely used in medicinal chemistry .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, such as proteins and enzymes. This binding can result in enzyme inhibition or activation, depending on the target. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling proteins. Additionally, it can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression, which may have implications for its use in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold doses that elicit specific biological responses, providing valuable information for determining safe and effective dosage ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s and sulfotransferases. These interactions can influence metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research .
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEASIMQFJQFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3080120.png)
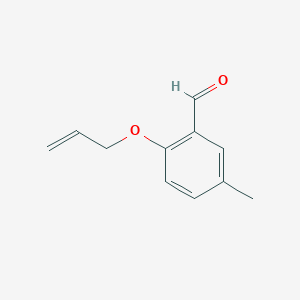
![O-[3-(3-bromophenyl)propyl]hydroxylamine](/img/structure/B3080147.png)
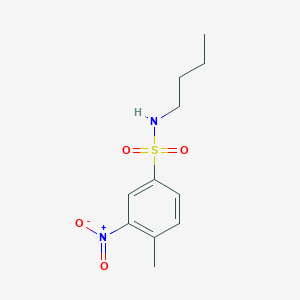
![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)
![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080166.png)
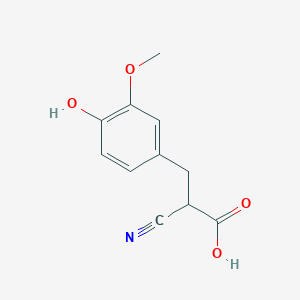
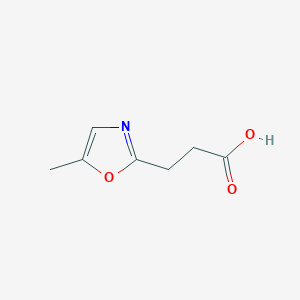
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080192.png)
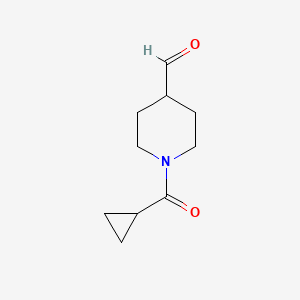
![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080210.png)
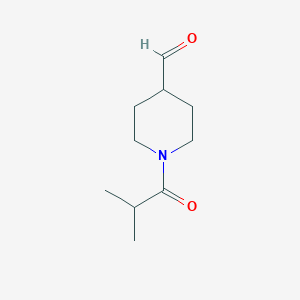
![2,4,6-Trichloro-5-[(trifluoromethyl)sulfanyl]pyrimidine](/img/structure/B3080230.png)
